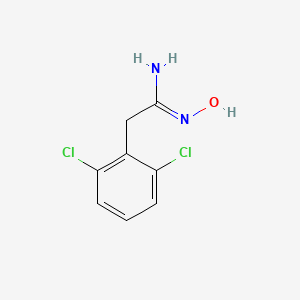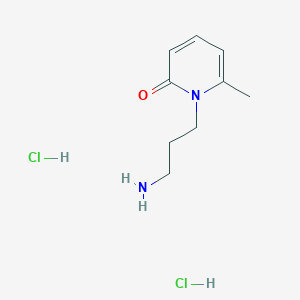
(E)-(4-fluorobenzylidene)(phenyl)azane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-(4-fluorobenzylidene)(phenyl)azane oxide” is a type of azane oxide, which is a product of the oxidation of a tertiary amine . Azane oxides are interesting because they do not undergo rapid inversion at the nitrogen atom, and the oxides from amines with three different R groups are resolvable into optically active forms .
Synthesis Analysis
The synthesis of azane oxides involves the oxidation of a tertiary amine by reagents such as hydrogen peroxide or peroxycarboxylic acids . These reagents can supply an oxygen atom with six electrons, leading to the formation of an azane oxide .Molecular Structure Analysis
Azane oxide has a molecular formula of HNO . It is characterized by a nitrogen atom linked to a hydrogen atom and an oxygen atom .Chemical Reactions Analysis
Azane oxides are products of the oxidation of amines . They can be formed from the oxidation of a tertiary amine by reagents such as hydrogen peroxide or peroxycarboxylic acids .Physical And Chemical Properties Analysis
Azane oxide is characterized by a nitrogen atom linked to a hydrogen atom and an oxygen atom . It is a product of the oxidation of a tertiary amine .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to (E)-(4-fluorobenzylidene)(phenyl)azane oxide involve various chemical processes to understand their structural and functional properties. For instance, compounds like enantiomerically pure cis-and trans-configured phosphorus analogues of acetyl g-homocholine have been synthesized for investigating molecular interactions with acetylcholinesterase, highlighting the importance of precise chemical synthesis in understanding biochemical interactions (Clerc, 2012).
Photoswitching and Coordination in Organosilicon Compounds
Research on organosilicon compounds bearing a 2-(phenylazo)phenyl group from corresponding chlorosilanes showcases the ability to alter the coordination numbers of silicon atoms through photoswitching. This highlights the potential of such compounds in developing materials with photo-responsive properties (Kano et al., 2006).
Chemical Reagents and Titration Methods
4-Phenylbenzylidene benzylamine has been identified as an effective reagent for titrating solutions of lithium alkyls and metal amides, demonstrating the role of specific chemical compounds in improving analytical chemistry techniques (Duhamel & Plaquevent, 1993).
Enzyme Inhibition and Metabolism Studies
In vitro studies on anaerobic ethylbenzene mineralization have provided insights into the enzymatic processes involved, with specific compounds serving as substrates or inhibitors for enzymes, thereby contributing to our understanding of microbial metabolism (Johnson & Spormann, 1999).
Molecular Probes and Receptor Studies
Compounds like 4-Phenylbenzylidene benzylamine have been explored as molecular probes for narcotic receptor-mediated phenomena, indicating the potential of chemical compounds in biomedical research to understand receptor-ligand interactions and drug design (Hashimoto et al., 2004).
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by MLS000084810. Given its potential interactions with various biological targets, it’s plausible that multiple pathways could be influenced .
Pharmacokinetics
Therefore, its bioavailability and how it’s processed in the body remain unknown .
Result of Action
The molecular and cellular effects of MLS000084810’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Orientations Futures
The future directions of research on “(E)-(4-fluorobenzylidene)(phenyl)azane oxide” and similar compounds could involve exploring their potential applications in various fields. For instance, azanes, which include azane oxides, are reactive and have significant biological activity . They can be viewed as a more biologically active or reactive portion of the molecule, which can be hung upon molecular trees . This suggests potential applications in the field of medicinal chemistry.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-phenylmethanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTOMWKYUWVHDO-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C\C2=CC=C(C=C2)F)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-fluorobenzylidene)(phenyl)azane oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)
![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)

![N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2406631.png)






